Cas no 40819-93-0 ([(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride)

[(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride structure
40819-93-0 structure
Product Name:[(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride
CAS-nummer:40819-93-0
MF:C22H28Cl2N2O3
MW:439.375324249268
CID:2667379
PubChem ID:38681
Update Time:2024-02-29

[(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride Chemische en fysische eigenschappen

Naam en identificatie

    • Lorajmine hydrochloride
    • Lorajmine hydrochloride (USAN)
    • D04774
    • [(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.0
    • [(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride
    • Inchi: 1S/C22H27ClN2O3.ClH/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23;/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3;1H/t11-,12-,15-,16-,18?,19-,20?,21+,22+;/m0./s1
    • InChI-sleutel: HNUSYDFQYYRIHJ-XQQGKESMSA-N
    • LACHT: ClCC(=O)OC1C2[C@@H]3[C@H](CC)[C@H](N4[C@@H](C3)[C@H]3[C@]1(C1C=CC=CC=1N3C)C[C@H]42)O.Cl

Berekende eigenschappen

  • Exacte massa: 438.1476981g/mol
  • Monoisotopische massa: 438.1476981g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 4
  • Complexiteit: 691
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 53

Experimentele eigenschappen

  • Smeltpunt: 243-246°
  • Specifieke rotatie: D20 +29° (c = 1 in ethanol)

[(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride Beveiligingsinformatie

  • Toxiciteit:LD50 in mice, rats (mg/kg): 176, 139 i.p.; 370, 480 orally (Capra)
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen